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Compound of Interest

Compound Name:
2,3-dihydro-1H-indene-4-

carbaldehyde

CAS No.: 51932-70-8

Cat. No.: B2635973 Get Quote

Executive Summary & Strategic Rationale
Target Molecule: Indane-4-carboxaldehyde (Also known as 4-formylindane). CAS: 39626-62-9

(Generic reference) Application: Critical intermediate for melatonin receptor agonists (e.g.,

Ramelteon analogs) and novel GPCR ligands.

The Regioselectivity Challenge
The synthesis of indane-4-carboxaldehyde presents a classic regioselectivity problem. Direct

electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) of indane predominantly

yields the 5-isomer due to steric hindrance at the 4-position (the "benzylic" pocket) and

electronic directing effects of the alkyl ring.

Why Direct Formylation Fails at Scale:

Selectivity: Typically >85% favorability for the 5-position.

Purification: Separation of 4-CHO and 5-CHO isomers requires expensive chromatographic

resolution, rendering the process economically unviable for multi-kilogram batches.

The Solution: The "Pre-Functionalized" Indirect Route
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To guarantee structural integrity and scalability, this protocol utilizes a bottom-up construction

strategy. We establish the halogen handle at the correct position before closing the indane ring,

followed by organometallic formylation.

The Validated Pathway:

Cyclization: 3-(2-Bromophenyl)propanoic acid

4-Bromo-1-indanone.

Reduction: 4-Bromo-1-indanone

4-Bromoindane.

Formylation: 4-Bromoindane

Grignard Intermediate

Indane-4-carboxaldehyde.

Synthetic Pathway Visualization

Process Criticality
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Figure 1:Step-wise regioselective synthesis of Indane-4-carboxaldehyde avoiding isomer

contamination.

Detailed Experimental Protocols
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Phase 1: Synthesis of 4-Bromo-1-indanone
Rationale: Establishing the ring system while locking the bromine at the C4 position.

Reagents & Equipment:

3-(2-Bromophenyl)propanoic acid (1.0 equiv)

Thionyl Chloride (SOCl

) (1.5 equiv)

Aluminum Chloride (AlCl

) (1.2 equiv)

Dichloromethane (DCM), anhydrous

Reactor: Glass-lined or Hastelloy (corrosion resistant).

Protocol:

Acid Chloride Formation: Charge 3-(2-bromophenyl)propanoic acid and DCM into the

reactor. Add SOCl

dropwise at room temperature. Reflux for 2 hours until gas evolution (HCl/SO

) ceases.

Concentration: Distill off excess SOCl

and solvent under reduced pressure to yield the crude acid chloride (yellow oil). Do not
purify.

Cyclization: Redissolve the residue in fresh anhydrous DCM. Cool to 0°C.[1]

Catalyst Addition: Add AlCl

portion-wise, maintaining internal temperature <5°C. The reaction is highly exothermic.
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Reaction: Allow to warm to RT and stir for 4 hours. Monitor by HPLC (Target: >98%

conversion).

Quench: Pour mixture slowly onto ice/water. Caution: HCl release.

Workup: Separate phases. Wash organic layer with 1M NaOH (to remove unreacted acid)

and brine. Dry over MgSO

, concentrate.

Purification: Recrystallize from Hexane/EtOAc (9:1).

Expected Yield: 85-90%

Appearance: Off-white crystalline solid.

Phase 2: Reduction to 4-Bromoindane (Huang-Minlon
Modification)
Rationale: The Wolff-Kishner reduction is preferred over catalytic hydrogenation to prevent

debromination (loss of the functional handle).

Reagents:

4-Bromo-1-indanone (1.0 equiv)

Hydrazine hydrate (80% or 64% aq) (3.0 equiv)

Potassium Hydroxide (KOH) pellets (4.0 equiv)

Diethylene Glycol (DEG) (Solvent)

Protocol:

Hydrazone Formation: Charge Indanone, Hydrazine hydrate, KOH, and DEG into a reactor

equipped with a Dean-Stark trap.

Initial Heating: Heat to 120°C for 2 hours. The hydrazone forms.
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Water Removal: Increase temperature to 190-200°C. Water and excess hydrazine will distill

off. Collect distillate until the internal temp reaches ~195°C.

Decomposition: Reflux at 195-200°C for 4-6 hours. Nitrogen evolution indicates reduction.

Cooling & Workup: Cool to RT. Dilute with water (3x volume). Extract with Heptane or MTBE.

Purification: Vacuum distillation is recommended for high purity, though the crude is often

sufficiently pure (>95%) for the Grignard step.

Note: 4-Bromoindane is a liquid.

Phase 3: Grignard Formylation (The Critical Step)
Rationale: Magnesium-halogen exchange is safer and more scalable than Lithium-halogen

exchange (n-BuLi requires -78°C). The Grignard reagent is stable at 0°C to RT.

Reagents:

4-Bromoindane (1.0 equiv)

Magnesium turnings (1.2 equiv)

Iodine (crystal) or 1,2-Dibromoethane (Catalytic initiator)

THF (Anhydrous, <50 ppm water)

Dimethylformamide (DMF) (1.5 equiv)

Step-by-Step Protocol:

Activation: Flame-dry the reactor under N

flow. Add Mg turnings. Dry stir for 30 mins.

Initiation: Add 10% of the 4-bromoindane solution in THF. Add a crystal of Iodine. Heat locally

to 40°C until the color fades and exotherm begins.
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Grignard Formation: Add the remaining 4-bromoindane/THF solution dropwise, maintaining

internal temp at 35-40°C (control via addition rate).

Digestion: After addition, reflux (65°C) for 1 hour to ensure complete consumption of

bromide.

IPC Check: GC-MS should show <1% starting bromide.

Formylation: Cool the Grignard solution to -5°C to 0°C.

DMF Addition: Add anhydrous DMF dropwise. Critical: The reaction is exothermic.[2] Do not

allow temp to exceed 10°C to prevent side reactions.

Quench: Stir for 1 hour at RT. Cool to 0°C. Quench with aqueous NH

Cl or 1M HCl. Adjust pH to ~4.

Extraction: Extract with Ethyl Acetate. Wash with water (to remove DMF) and brine.

Purification: Distillation (high vacuum) or Silica Gel Chromatography (Hexane/EtOAc).

Quantitative Data & Process Parameters
Table 1: Critical Process Parameters (CPPs)
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Parameter
Phase 1
(Cyclization)

Phase 2
(Reduction)

Phase 3
(Formylation)

Temperature
0°C (Addition)

RT

120°C

200°C

40°C (Mg)

0°C (DMF)

Stoichiometry 1.2 eq AlCl 3.0 eq Hydrazine
1.2 eq Mg / 1.5 eq

DMF

Solvent System DCM (Anhydrous) Diethylene Glycol THF (Anhydrous)

Limiting Factor

Moisture sensitivity

(AlCl

)

Temperature control

(Exotherm)

Water content

(<50ppm)

Typical Yield 88% 82% 75%

Analytical Validation (Self-Validating System)
To ensure the protocol is working correctly, verify these checkpoints:

Regioselectivity Check (NMR):

1H NMR (CDCl3): The aldehyde proton (-CHO) appears at ~10.2 ppm.

Aromatic Region: Indane-4-CHO shows a distinct splitting pattern (doublet-doublet-triplet

set) for the 3 aromatic protons.

Differentiation: The 5-isomer (impurity) has a symmetric pattern (two doublets and a

singlet if 5,6-subst, or specific coupling constants). The 4-isomer is adjacent to the

aliphatic ring, showing distinct NOE (Nuclear Overhauser Effect) with the C3 aliphatic

protons.

Purity Check (HPLC):

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (Gradient).
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Retention Time: 4-Bromoindane elutes significantly later than Indane-4-CHO.

Safety & Troubleshooting
Grignard Initiation Failure: If the reaction does not start, add 1 mL of DIBAL-H (1M) or use

activated Rieke Magnesium. Do not add all bromide at once without initiation (risk of thermal

runaway).

Wolff-Kishner Hazards: Hydrazine is toxic and potentially explosive. Ensure the reactor is

vented to a scrubber.[3] Do not distill to dryness (peroxide risk in ethers/glycols).

Aluminum Chloride Handling: AlCl

releases HCl upon contact with moist air. Use a caustic scrubber for off-gassing.

References
Organic Syntheses. (1973). Preparation of Grignard Reagents and Reaction with Isonitriles

(General Grignard Protocols). Coll. Vol. 5, p. 976. Retrieved from [Link]

Takeda Pharmaceutical Co Ltd. (2005). Process for production of indan derivatives
(Ramelteon Intermediates). US Patent Application US20050192340.

Journal of Medicinal Chemistry. (2002). Synthesis and Biological Activity of Melatonin

Agonists. (General reference for indane functionalization logic). [Link]

Master Organic Chemistry. (2015). Reactions of Grignard Reagents: Mechanism and

Protocols. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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